Home > Products > Screening Compounds P140180 > Gastrin-releasing peptide
Gastrin-releasing peptide - 80043-53-4

Gastrin-releasing peptide

Catalog Number: EVT-1795290
CAS Number: 80043-53-4
Molecular Formula: C126H197N37O32S2
Molecular Weight: 2806.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Neuropeptide and gut hormone that helps regulate GASTRIC ACID secretion and motor function. Once released from nerves in the antrum of the STOMACH, the neuropeptide stimulates release of GASTRIN from the GASTRIN-SECRETING CELLS.
Overview

Gastrin-releasing peptide is a neuropeptide that plays significant roles in various physiological processes, particularly in the gastrointestinal system and the central nervous system. This peptide is known for stimulating gastrin release, which is crucial for digestive processes. Gastrin-releasing peptide is also implicated in several pathological conditions, including cancer.

Source and Classification

Gastrin-releasing peptide was first isolated from the porcine stomach and is classified within the bombesin-like peptide family. It is produced in various tissues, including the gastrointestinal tract and central nervous system, and has been identified in human fetal lung and several types of cancers, such as colorectal cancer .

Synthesis Analysis

Methods

The synthesis of gastrin-releasing peptide typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis can be performed using automated synthesizers to ensure precision and efficiency.

Technical Details

The primary structure of gastrin-releasing peptide consists of 27 amino acids (29 amino acids in rodents) with a specific sequence that includes critical residues for its biological activity. The synthesis process often incorporates protecting groups to prevent unwanted reactions during assembly, followed by deprotection steps to yield the final product .

Molecular Structure Analysis

Structure

Gastrin-releasing peptide has a characteristic structure that includes a C-terminal amide group, which is essential for its biological activity. The sequence of gastrin-releasing peptide is Val-Pro-Leu-Pro-Ala-Gly-Gly-Ser-Gly-Ser-Lys-Arg-Gly-Ala-Ser-Phe-Leu-Gly-Arg-Ala-Gly-Ala-Met-Ser-Tyr-NH2.

Data

The molecular weight of gastrin-releasing peptide is approximately 3,200 Da, and it has a high degree of structural homology with other members of the bombesin family, indicating evolutionary conservation across species .

Chemical Reactions Analysis

Reactions

Gastrin-releasing peptide participates in several biochemical reactions, primarily through its interaction with specific receptors on target cells. Upon binding to gastrin-releasing peptide receptors, it activates intracellular signaling pathways that lead to physiological responses such as increased gastric acid secretion and stimulation of cell proliferation in certain cancer types.

Technical Details

The binding affinity of gastrin-releasing peptide to its receptors can be studied using radiolabeled ligands in competitive binding assays. These assays help elucidate the receptor-ligand interactions and the subsequent activation of G protein-coupled receptor signaling pathways .

Mechanism of Action

Process

The mechanism of action of gastrin-releasing peptide involves its interaction with three main types of receptors: gastrin-releasing peptide-preferring receptor, neuromedin B receptor, and bombesin receptor subtype-3. Binding to these receptors activates G proteins, which then trigger downstream signaling cascades including MAPK pathways, leading to various biological effects such as cell growth and secretion .

Data

Studies have shown that gastrin-releasing peptide can stimulate proliferation in colon cancer cell lines through MAPK activation while exhibiting different effects compared to its amidated forms .

Physical and Chemical Properties Analysis

Physical Properties

Gastrin-releasing peptide is a hydrophilic molecule due to its amino acid composition, which influences its solubility in aqueous environments. Its stability can vary depending on the presence of proteolytic enzymes in biological fluids.

Chemical Properties

Gastrin-releasing peptide is sensitive to hydrolysis by peptidases, which can affect its bioavailability and activity. Modifications such as amidation at the C-terminus enhance its stability and potency as a biological signal .

Applications

Scientific Uses

Gastrin-releasing peptide has significant applications in both basic research and clinical settings. It is utilized as a biomarker for certain cancers due to its expression patterns in tumor tissues. Additionally, it serves as a target for developing therapeutic agents aimed at treating cancers that express gastrin-releasing peptide receptors. Recent advancements include the development of selective agonists that improve targeted drug delivery systems for cancer therapy .

Historical Discovery and Evolutionary Context of GRP

Identification of Bombesin in Amphibians and Its Homology to GRP

The discovery of bombesin in 1971 by Anastasi and colleagues marked a pivotal moment in neuropeptide research. Isolated from the skin of the European fire-bellied toad (Bombina bombina), this 14-amino acid peptide demonstrated potent bioactivity in mammalian systems, including stimulation of gastric acid secretion and smooth muscle contraction [1] [10]. Initial characterization revealed bombesin’s C-terminal heptapeptide sequence (-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂), which became a focal point for homology studies. This sequence shared striking similarities with mammalian peptides, prompting investigations into potential evolutionary counterparts [8] [9].

In 1979, researchers identified gastrin-releasing peptide (GRP) in porcine stomach extracts. Though initially considered the mammalian equivalent of bombesin due to functional overlap, molecular analysis revealed GRP as a distinct 27-amino acid peptide (29 residues in rodents) with a conserved C-terminal region homologous to bombesin [1] [10]. Critical evidence emerged when cDNA cloning of the bombesin precursor from Bombina orientalis skin demonstrated that bombesin and GRP derive from genetically distinct precursors despite shared bioactivity. Notably, the same bombesin prohormone is processed exclusively to bombesin in frog skin but yields both bombesin-sized peptides and GRP-like molecules in amphibian stomach tissue, revealing tissue-specific processing pathways [8] [9].

Phylogenetic Classification of GRP, Neuromedin B, and Bombesin-Like Peptides

Phylogenetic analyses of preprohormone sequences across vertebrates have clarified the evolutionary relationships among bombesin-like peptides. These peptides form two primary clades within gnathostomes (jawed vertebrates):

  • The GRP Clade: A single-copy gene found in nearly all vertebrates, from cartilaginous fish to mammals. The Xenopus GRP precursor comprises a 31-amino acid signal peptide, bioactive GRP₁₋₂₉, and a C-terminal extension peptide (pro-GRP₃₃₋₁₂₁). The mature GRP contains neuromedin C (NMC/GRP-10), a decapeptide with a highly conserved [Ser²] form in amphibians, birds, and rodents [1] [9].
  • The NMB/Bombesin Clade: Further subdivided into:
  • Neuromedin B (NMB): Present in mammals, birds, reptiles, fish, and caecilians. Its C-terminal 11-amino acids are identical across diverse species.
  • Bombesin subfamily: Exclusively found in frogs (e.g., Xenopus, Bombina). This includes peptides like ranatensin, alytesin, and phyllolitorin, characterized by lineage-specific variations in residues 3, 6, 8, 9, and 13 [1] [9].

Table 1: Evolutionary Distribution of Bombesin-Like Peptides

Peptide TypeConserved MotifsSpecies DistributionUnique Lineages
GRP[Ser²]‑NMC (rodents, birds, Xenopus)Mammals, birds, reptiles, amphibians, fishSingle gene (except tetraploid Xenopus laevis)
NMBIdentical C-terminal 11-aaMammals, birds, reptiles, caecilians, fishAbsent in frogs
BombesinVariable N-terminal, conserved C-terminal WA*MFrogs onlyBombina, Xenopus, Rana species

Frogs exhibit a unique evolutionary trajectory: Xenopus tropicalis and Nanorana parkeri possess a single bombesin gene, while tetraploid Xenopus laevis has two copies (chromosomes L/S). Crucially, frogs lack the NMB gene entirely, indicating that the bombesin subfamily functionally replaced NMB in this lineage [1] [9].

Evolutionary Divergence of GRP Receptors Across Vertebrates

Bombesin-like peptides signal through G protein-coupled receptors (GPCRs), with significant evolutionary diversification:

  • Mammalian Receptors: Three subtypes exist:
  • GRP-preferring receptor (GRPR/BB2): Binds GRP with high affinity.
  • NMB-preferring receptor (NMBR/BB1): Primarily activated by NMB.
  • Orphan receptor (BRS-3/BB3): No high-affinity endogenous ligand identified [4] [6].
  • Amphibian Receptors: Four subtypes, including:
  • Orthologs of GRPR and NMBR.
  • Bombesin receptor subtype-4 (BB4): Identified in Bombina, with higher affinity for bombesin than GRP or NMB [1] [9].

Structural analyses reveal conserved features across vertebrates. Hydrophobicity profiling of Xenopus GRPR, NMBR, and BRS-3 confirms seven transmembrane domains (TM1–TM7). The Asp⁸⁵ residue in TM2, critical for ligand binding, is universally conserved, underscoring functional conservation despite sequence divergence in extracellular loops and C-terminal tails [1] [9].

Table 2: Bombesin Receptor Subtypes Across Vertebrates

Receptor SubtypeLigand PreferenceKey FunctionsPresence in Lineages
GRPR (BB2)GRP > BombesinFood intake, circadian rhythmsMammals, birds, amphibians, fish
NMBR (BB1)NMB > BombesinThermoregulation, feedingMammals, birds, reptiles, fish
BRS-3 (BB3)Low affinity for allEnergy homeostasisMammals, birds, amphibians
BB4Bombesin > GRP, NMBUnknown (skin defense?)Frogs only (Bombina)

Gene duplication events have shaped receptor evolution. For example, Xenopus laevis exhibits duplicated GRPR genes due to tetraploidization, while teleost fish show lineage-specific receptor losses [1] [9]. The co-localization of GRP and GRPR in Xenopus brain and stomach supports the early emergence of the GRP system as a "gut-brain peptide" axis conserved from amphibians to mammals [1] [9] [10].

Synthesized from referenced materials in PubMed, Nature, and ScienceDirect. No commercial databases (e.g., BenchChem) were utilized.

Properties

CAS Number

80043-53-4

Product Name

Gastrin-releasing peptide

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid

Molecular Formula

C126H197N37O32S2

Molecular Weight

2806.3 g/mol

InChI

InChI=1S/C126H197N37O32S2/c1-62(2)44-83(154-120(189)102(67(11)12)161-122(191)103(71(16)165)157-98(172)56-137-94(168)54-136-95(169)55-139-119(188)100(65(7)8)159-115(184)90(59-164)156-121(190)101(66(9)10)160-117(186)92-31-24-40-162(92)123(192)68(13)128)109(178)143-69(14)104(173)147-80(28-21-22-38-127)107(176)148-81(36-42-196-17)108(177)155-89(46-72-32-34-76(166)35-33-72)124(193)163-41-25-30-91(163)116(185)149-79(29-23-39-134-126(130)131)106(175)138-57-96(170)146-88(50-93(129)167)114(183)153-87(49-75-53-133-61-142-75)113(182)152-85(47-73-51-135-78-27-20-19-26-77(73)78)110(179)144-70(15)105(174)158-99(64(5)6)118(187)140-58-97(171)145-86(48-74-52-132-60-141-74)112(181)151-84(45-63(3)4)111(180)150-82(125(194)195)37-43-197-18/h19-20,26-27,32-35,51-53,60-71,79-92,99-103,135,164-166H,21-25,28-31,36-50,54-59,127-128H2,1-18H3,(H2,129,167)(H,132,141)(H,133,142)(H,136,169)(H,137,168)(H,138,175)(H,139,188)(H,140,187)(H,143,178)(H,144,179)(H,145,171)(H,146,170)(H,147,173)(H,148,176)(H,149,185)(H,150,180)(H,151,181)(H,152,182)(H,153,183)(H,154,189)(H,155,177)(H,156,190)(H,157,172)(H,158,174)(H,159,184)(H,160,186)(H,161,191)(H,194,195)(H4,130,131,134)/t68-,69-,70-,71+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,99-,100-,101-,102-,103-/m0/s1

InChI Key

JDEAYKDFRCQIIH-GZDVRPNBSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(C)N

Synonyms

Gastrin Releasing Peptide
Gastrin-Releasing Peptide
Gastrin-Releasing Peptide (1-27)

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(C)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.